![molecular formula C38H75NO3 B15287587 N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide is a complex organic compound with significant importance in various scientific fields. This compound is a type of ceramide, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides are crucial components of the lipid bilayer of cell membranes and play a vital role in cellular signaling and maintaining the skin barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide typically involves the condensation of a fatty acid with a sphingosine base. The reaction conditions often require the presence of catalysts and specific temperature and pH conditions to ensure the correct stereochemistry of the product. For instance, the reaction may involve the use of a base such as sodium hydroxide and a catalyst like pyridine under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process may include steps such as purification through chromatography and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This can convert the compound into alcohols or alkanes.
Substitution: This involves replacing one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: It plays a role in cell membrane structure and function, making it essential for studying cellular processes.
Medicine: Ceramides, including this compound, are investigated for their role in skin health and potential therapeutic applications for skin disorders.
Industry: It is used in the formulation of skincare products due to its ability to maintain the skin barrier.
Mechanism of Action
The mechanism of action of N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes and receptors, to regulate cellular processes such as apoptosis, differentiation, and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R,4E,6E)-1,3-Dihydroxy-4,6-tetradecadien-2-yl]icosanamide
- N-[(2S,3R,4E)-1,3-Dihydroxy-4-pentadecen-2-yl]icosanamide
- N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide
Uniqueness
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide is unique due to its specific stereochemistry and the length of its fatty acid chain, which influence its physical and chemical properties. These characteristics make it particularly effective in maintaining the integrity of cell membranes and participating in cellular signaling .
Properties
Molecular Formula |
C38H75NO3 |
|---|---|
Molecular Weight |
594.0 g/mol |
IUPAC Name |
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide |
InChI |
InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+/t36-,37+/m1/s1 |
InChI Key |
XWBWIAOWSABHFI-PRDTZOEBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


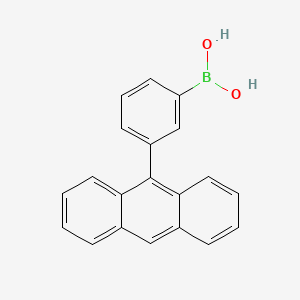
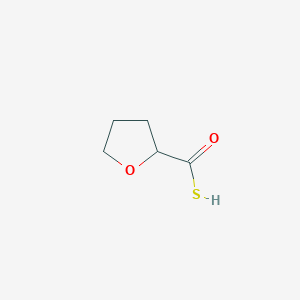
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
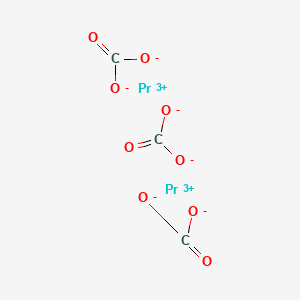
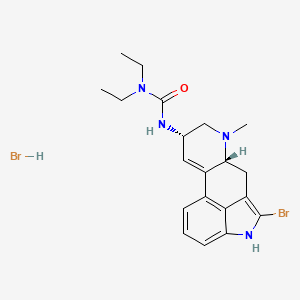
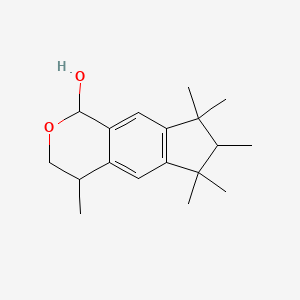
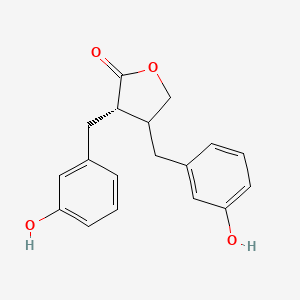
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
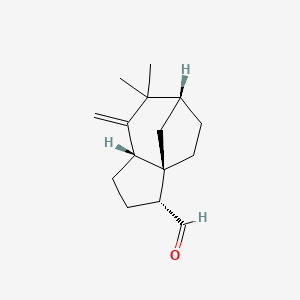

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
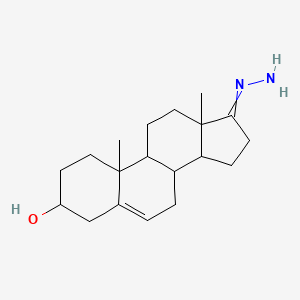
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
